molecular formula C3H6FNO2 B1655943 3-Fluoro-1-nitropropane CAS No. 462-24-8

3-Fluoro-1-nitropropane

Cat. No. B1655943
CAS RN: 462-24-8
M. Wt: 107.08 g/mol
InChI Key: VTLREOOVLIJFTN-UHFFFAOYSA-N
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Description

3-Fluoro-1-nitropropane is a chemical compound with the molecular formula C3H6FNO2 and a molecular weight of 107.08 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Fluoro-1-nitropropane is 1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2 . This indicates that the molecule consists of three carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms.


Physical And Chemical Properties Analysis

3-Fluoro-1-nitropropane is a liquid at room temperature . It has a molecular weight of 107.08 .

Scientific Research Applications

Cyclic Derivatives and Reactivity

Research has explored the preparation and nitrolysis of cyclic derivatives of 3-fluoro-1-nitropropane, noting differences in reactivity compared to similar compounds. This study highlighted the unique behavior of 3-fluoro-1-nitropropane in these reactions, indicating potential applications in specialized chemical syntheses (Sviridov, Gafurov, Korepin, & Eremenko, 1973).

Synthesis of Esters

Another study focused on the synthesis of esters of 3-fluoro-3-nitroacrylic acid using 1,3-difluoro-1,1,3,3-tetranitropropane, highlighting the compound's utility in producing various esters with potential industrial applications (Oreshko, Lagodzinskaya, & Eremenko, 1989).

Energetic Compounds Research

In the field of pyrotechnics, 3-fluoro-1-nitropropane derivatives have been investigated for use as binders in pyrotechnic applications. This research underscores the compound's relevance in developing high-energy materials (Baum, Berkowitz, & Vinson, 1981).

Pyrolysis Studies

The pyrolysis of nitropropane, including 3-fluoro-1-nitropropane, has been studied using molecular-beam mass spectrometry. This research is valuable for understanding the chemical reactions and breakdown processes of nitropropane derivatives at high temperatures, which is crucial in various industrial processes (He, Song, Zhuang, Yang, Meng, & Xu, 2021).

Safety And Hazards

3-Fluoro-1-nitropropane is classified as a dangerous substance. It is flammable and toxic if inhaled, swallowed, or in contact with skin . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

Nitroalkanes and their derivatives have been utilized for more than 50 years in the synthesis and formulation of small molecule pharmaceuticals . The full potential of this novel class of compounds is often overlooked by synthetic chemists during drug discovery and development . Therefore, there is potential for further exploration and application of compounds like 3-Fluoro-1-nitropropane in the future.

properties

IUPAC Name

1-fluoro-3-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLREOOVLIJFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196757
Record name Propane, 3-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-nitropropane

CAS RN

462-24-8
Record name Propane, 3-fluoro-1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 3-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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